(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride
CAS No.:
Cat. No.: VC0004399
Molecular Formula: C22H30ClNO3
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C22H30ClNO3 | 
|---|---|
| Molecular Weight | 391.9 g/mol | 
| IUPAC Name | (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride | 
| Standard InChI | InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1 | 
| Standard InChI Key | OUKRSTJUAQEATQ-GZJHNZOKSA-N | 
| Isomeric SMILES | CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | 
| SMILES | CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | 
| Canonical SMILES | CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C22H29NO3·HCl, molecular weight 391.9 g/mol) features a (3R,5R)-configured pyrrolidine ring substituted with a methyl group at position 1 and a hydroxymethyl group at position 3 . Two ethylene chains extend from the pyrrolidine core: one terminates in a phenoxy group connected to a 3-methoxyphenethyl moiety, while the other forms an ether linkage to a second phenethyl group. The hydrochloride salt enhances solubility in aqueous media, critical for in vitro and in vivo applications .
Stereochemical Significance
The (3R,5R) configuration ensures optimal spatial alignment for receptor binding. Computational modeling suggests that the R-configuration at both chiral centers positions the methoxyphenethyl group into a hydrophobic pocket of the 5-HT2A receptor, while the hydroxyl group forms hydrogen bonds with serine residues in the transmembrane domain .
Synthesis Pathways
The synthesis of R-96544 hydrochloride involves a multi-step sequence:
- 
Pyrrolidine Ring Formation: Cyclization of a γ-amino alcohol precursor under acidic conditions yields the (3R,5R)-pyrrolidine scaffold.
 - 
Etherification: Nucleophilic substitution reactions attach phenoxy-ethyl chains to the pyrrolidine nitrogen and oxygen atoms.
 - 
Methoxyphenethyl Incorporation: A Williamson ether synthesis links the 3-methoxyphenethyl group to the phenolic oxygen .
 - 
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability .
 
Pharmacological Profile
Receptor Binding and Selectivity
R-96544 hydrochloride exhibits nanomolar affinity for 5-HT2A receptors (Ki = 1.6 nM) with marked selectivity over other serotonin receptor subtypes and adrenergic/dopaminergic receptors :
| Receptor Subtype | IC50 (nM) | Selectivity Ratio (vs. 5-HT2A) | 
|---|---|---|
| 5-HT2A | 2.2 | 1 | 
| α1-Adrenergic | 310 | 141 | 
| D2 Dopamine | 2,400 | 1,091 | 
| 5-HT1 | 3,700 | 1,682 | 
This selectivity profile minimizes off-target effects in experimental models, making it superior to earlier 5-HT2A antagonists like ketanserin (which exhibits α1-adrenergic activity at therapeutic doses) .
Inhibition of Platelet Aggregation
R-96544 hydrochloride potently inhibits serotonin-induced platelet aggregation (IC50 = 12 nM in human platelet-rich plasma) . This activity stems from blockade of 5-HT2A receptors on platelet membranes, which normally mediate ADP release and thromboxane A2 synthesis during clot formation .
Therapeutic and Research Applications
Neurological Disorders
The compound’s ability to cross the blood-brain barrier enables applications in:
- 
Depression: Preclinical studies suggest that 5-HT2A antagonism enhances the efficacy of SSRIs by preventing serotonin-induced receptor desensitization .
 - 
Schizophrenia: R-96544 reduces hallucinogen-induced locomotor activity in rats, mimicking the effects of atypical antipsychotics like clozapine .
 
Cardiovascular Research
R-96544 is used to isolate 5-HT2A-mediated vasoconstrictive responses in isolated aortic rings, providing a tool to study hypertension pathophysiology . Its antiplatelet effects also suggest potential in preventing thrombotic events, though clinical trials are pending.
Comparative Analysis with Related Compounds
| Compound | Target Receptor (Ki, nM) | Selectivity Issues | Clinical Use | 
|---|---|---|---|
| R-96544 HCl | 5-HT2A (1.6) | Minimal α1/D2 activity | Research tool | 
| Ketanserin | 5-HT2A (2.1), α1 (30) | Hypertension due to α1 blockade | Hypertension (limited) | 
| Ritanserin | 5-HT2A (0.5), 5-HT2C (3) | 5-HT2C off-target effects | Investigational | 
R-96544’s uniqueness lies in its >100-fold selectivity for 5-HT2A over α1-adrenergic receptors, addressing a key limitation of ketanserin .
Future Directions
- 
Structural Optimization: Modifying the methoxyphenyl group to improve blood-brain barrier penetration could enhance CNS efficacy.
 - 
Disease Models: Testing in transgenic mice expressing human 5-HT2A receptors may validate translational potential.
 - 
Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized and are essential for preclinical development.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume